molecular formula C16H19N3O5S B10815776 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate

Cat. No.: B10815776
M. Wt: 365.4 g/mol
InChI Key: NEQFWZCAWFWQDT-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of WAY-623643 involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

WAY-623643 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: WAY-623643 can undergo substitution reactions, particularly at the aromatic rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-623643 has several scientific research applications, including:

Mechanism of Action

WAY-623643 exerts its effects by inhibiting the activity of human DNA topoisomerase IIα. This enzyme is essential for the unwinding and rewinding of DNA during replication and transcription. By inhibiting this enzyme, WAY-623643 disrupts the normal process of DNA replication, leading to cell cycle arrest and apoptosis (programmed cell death) in rapidly dividing cells . This mechanism makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

WAY-623643 can be compared with other DNA topoisomerase inhibitors, such as etoposide and doxorubicin. While all these compounds inhibit DNA topoisomerase IIα, WAY-623643 is unique due to its specific chemical structure and potentially different binding affinity and selectivity for the enzyme .

Similar compounds

    Etoposide: A well-known topoisomerase II inhibitor used in cancer therapy.

    Doxorubicin: Another topoisomerase II inhibitor with broad applications in chemotherapy.

    Mitoxantrone: A synthetic anthracenedione with topoisomerase II inhibitory activity.

WAY-623643’s uniqueness lies in its specific molecular interactions and potential for targeted therapeutic applications.

Biological Activity

The compound 2-((1,1-Dioxidotetrahydrothiophen-3-yl)(ethyl)amino)-2-oxoethyl 1H-indazole-3-carboxylate , also referred to by its CAS number 1235389-16-8, has garnered attention in recent research due to its potential biological activities, particularly in the realm of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₅N₁O₅S
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 1235389-16-8

The biological activity of this compound is primarily linked to its effects on cancer cell lines. Research indicates that it exhibits significant antiproliferative activity against various cancer cell types. The following mechanisms have been identified:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in K562 leukemia cells in a dose-dependent manner. This is evidenced by increased rates of early and late apoptosis when treated with varying concentrations of the compound .
  • Cell Cycle Arrest : It affects the cell cycle distribution, leading to an increase in the G0/G1 phase population and a decrease in S phase cells, suggesting that it may inhibit DNA synthesis and proliferation .
  • Modulation of Apoptosis-related Proteins : The compound alters the expression levels of key proteins involved in apoptosis:
    • Decreases Bcl-2 (an anti-apoptotic protein)
    • Increases Bax (a pro-apoptotic protein)
    • Modulates p53 and MDM2 interactions, enhancing p53 expression which is crucial for apoptosis signaling .

Antitumor Activity

A study focused on the synthesis and evaluation of indazole derivatives highlighted that compounds similar to This compound exhibited significant antitumor activity against K562 cells with an IC50 value indicating effective inhibition at low concentrations (5.15 µM) .

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving related compounds:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound 6oK5625.15Induces apoptosis; modulates Bcl-2/Bax ratio; affects cell cycle
Compound AHeLa10.0Induces apoptosis; inhibits cell growth
Compound BMCF77.5Cell cycle arrest; increases p53 expression

Study on K562 Cells

In a detailed investigation, K562 cells treated with This compound showed a marked increase in apoptosis rates at concentrations of 10 µM (9.64%), 12 µM (16.59%), and 14 µM (37.72%) after 48 hours . The Western blot analysis confirmed that treatment resulted in decreased Bcl-2 levels while increasing Bax levels, further supporting the compound's role as a potential anticancer agent.

Properties

Molecular Formula

C16H19N3O5S

Molecular Weight

365.4 g/mol

IUPAC Name

[2-[(1,1-dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 1H-indazole-3-carboxylate

InChI

InChI=1S/C16H19N3O5S/c1-2-19(11-7-8-25(22,23)10-11)14(20)9-24-16(21)15-12-5-3-4-6-13(12)17-18-15/h3-6,11H,2,7-10H2,1H3,(H,17,18)

InChI Key

NEQFWZCAWFWQDT-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=NNC3=CC=CC=C32

Origin of Product

United States

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